

X-ray Crystallographic Analysis of 3-Ethynylbenzonitrile Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **3-Ethynylbenzonitrile**

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For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the X-ray crystallographic data for derivatives of **3-ethynylbenzonitrile**. Due to the limited availability of public crystallographic data for derivatives of **3-ethynylbenzonitrile**, this guide will utilize the crystallographic data of a closely related and structurally relevant compound, 4-amino-3,5-difluorobenzonitrile, as a primary example. This compound shares the core benzonitrile structure and provides a basis for comparison with other substituted benzonitriles.

Introduction

3-Ethynylbenzonitrile and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid structure and potential for forming diverse intermolecular interactions. X-ray crystallography provides the most definitive method for elucidating the three-dimensional atomic arrangement of these molecules, which is crucial for understanding their structure-activity relationships and for rational drug design. This guide presents a framework for comparing the crystallographic data of such compounds.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize the key crystallographic parameters for 4-amino-3,5-difluorobenzonitrile and another substituted benzonitrile, 3-nitrobenzonitrile.

Table 1: Crystallographic Data and Refinement Details

Parameter	4-amino-3,5-difluorobenzonitrile	3-nitrobenzonitrile
Empirical Formula	C ₇ H ₄ F ₂ N ₂	C ₇ H ₄ N ₂ O ₂
Formula Weight	154.12	148.11
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁
a (Å)	8.0349 (3)	3.8633 (3)
b (Å)	6.9939 (3)	6.97307 (5)
c (Å)	12.1639 (5)	12.2319 (9)
α (°)	90	90
β (°)	106.168 (2)	97.1579 (8)
γ (°)	90	90
Volume (Å ³)	656.71 (5)	326.65 (4)
Z	4	2
Temperature (K)	100 (2)	100.01 (10)
Wavelength (Å)	0.71073	1.54184
Calculated Density (g/cm ³)	1.558	1.506
R-factor (%)	4.38	3.10

Table 2: Selected Bond Lengths and Angles

Feature	4-amino-3,5-difluorobenzonitrile	3-nitrobenzonitrile
C≡N Bond Length (Å)	1.145 (2)	1.141 (2)
C-C≡N Bond Angle (°)	178.9 (2)	178.9 (2)
C-F Bond Lengths (Å)	1.348 (2), 1.351 (2)	N/A
C-N (nitro) Bond Length (Å)	N/A	1.4697 (19)
N-O Bond Lengths (Å)	N/A	1.2258 (17), 1.2262 (18)

Experimental Protocols

The following section details the generalized experimental methodologies for obtaining X-ray crystallographic data for benzonitrile derivatives.

Synthesis and Crystallization

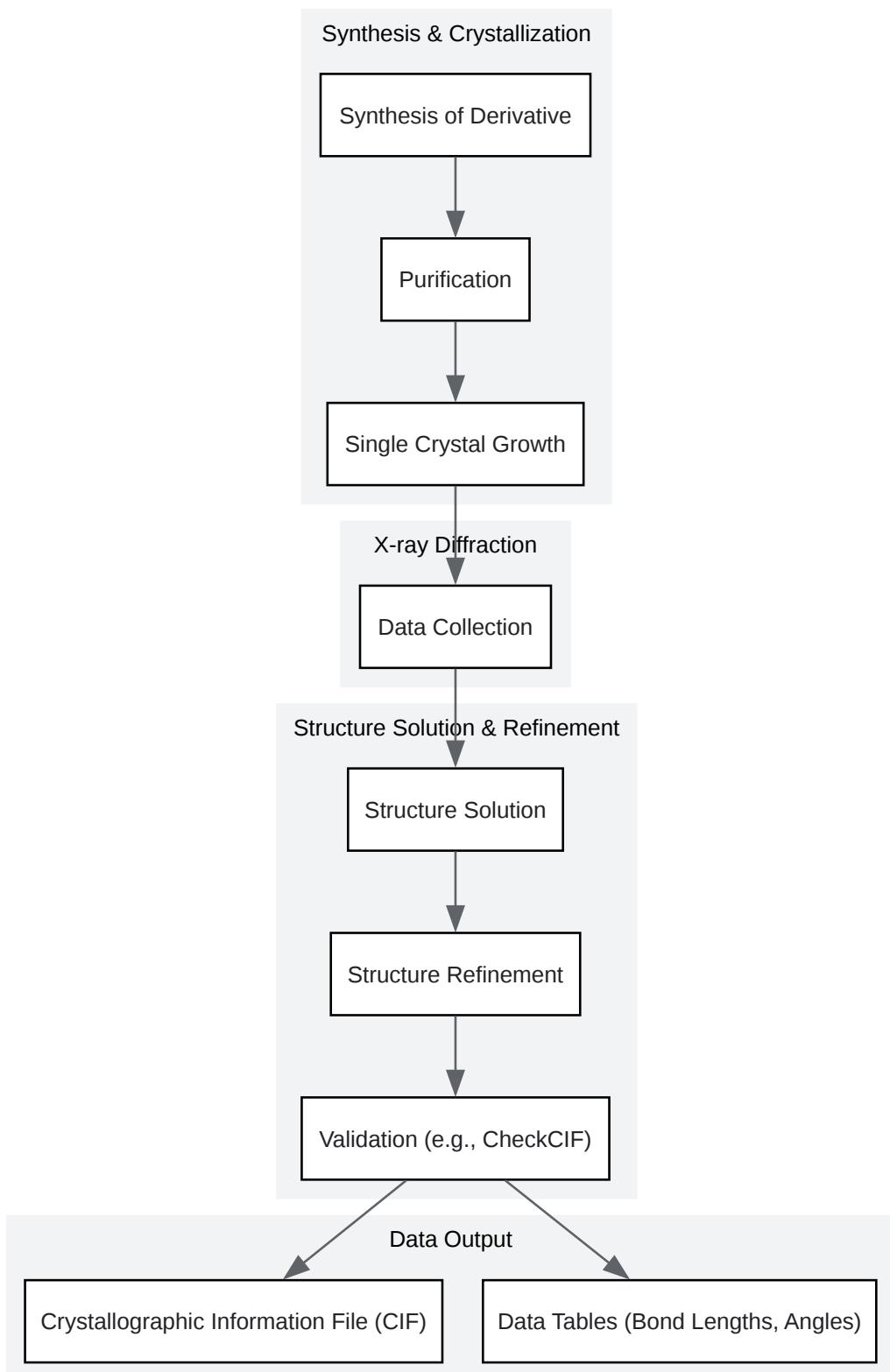
The synthesis of substituted benzonitriles can be achieved through various organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. For instance, 4-amino-3,5-difluorobenzonitrile can be synthesized from 3,4,5-trifluorobenzonitrile. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations. The collected data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined isotropically or placed in calculated positions.

Visualization of Experimental Workflow

The logical workflow for determining and analyzing the crystal structure of a **3-ethynylbenzonitrile** derivative is illustrated below.

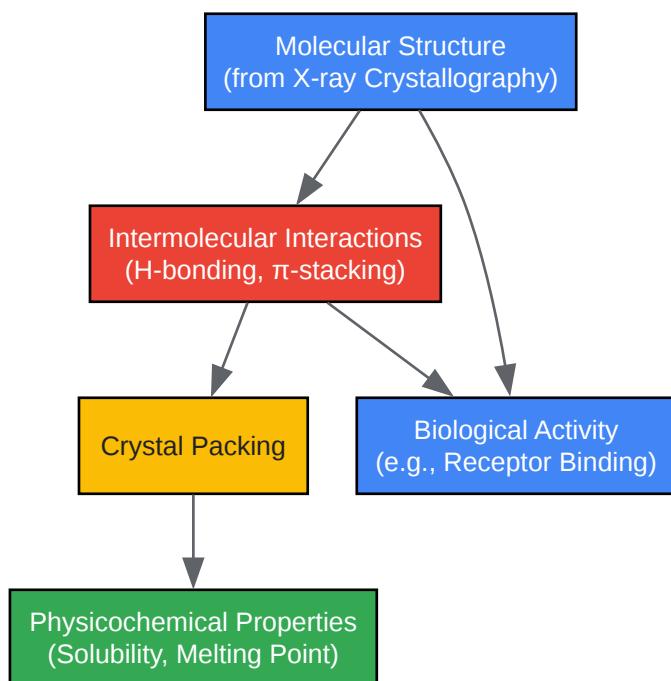


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Workflow for X-ray Crystallographic Analysis.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly applicable to crystallographic data alone, a logical diagram can illustrate the relationship between the molecular structure and its potential properties, which is a key aspect of drug development.



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Structure-Property Relationship.

Conclusion

This guide provides a framework for the comparative analysis of X-ray crystallographic data of **3-ethynylbenzonitrile** derivatives, using available data from structurally similar compounds. The presented tables, experimental protocols, and visualizations offer a comprehensive approach for researchers to understand and evaluate the solid-state structures of these important molecules. The detailed structural information obtained from X-ray crystallography is indispensable for advancing the fields of drug discovery and materials science.

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